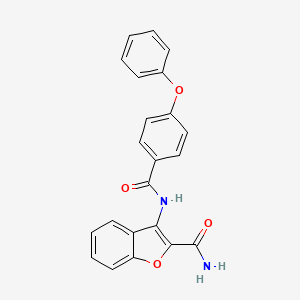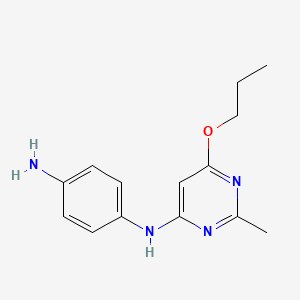
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine, also known as MPPZ, is a synthetic chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it a useful tool for studying various biochemical and physiological processes. MPPZ has been used to study a variety of topics, including enzyme kinetics, protein folding, and drug metabolism.
科学的研究の応用
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used in a variety of scientific research applications. It has been used to study enzyme kinetics, protein folding, and drug metabolism. In particular, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used to study the binding of enzymes to their substrates, as well as the effects of different drugs on the activity of enzymes. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been used to study the effects of pH on enzyme activity, as well as the effects of different drugs on the folding of proteins.
作用機序
The mechanism of action of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to involve the formation of a reversible covalent bond between the piperazine and the piperidine moieties. This covalent bond is believed to be responsible for the binding of enzymes to their substrates, as well as for the effects of different drugs on the activity of enzymes. Additionally, the covalent bond is thought to be responsible for the effects of pH on enzyme activity, as well as the effects of different drugs on the folding of proteins.
Biochemical and Physiological Effects
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the breakdown of dopamine. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine has been shown to have an effect on the folding of proteins, as well as the binding of enzymes to their substrates.
実験室実験の利点と制限
The use of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound that can be synthesized in high yields. Additionally, it has a wide range of applications, making it a versatile tool for scientific research. However, there are also some limitations to its use in laboratory experiments. For example, the covalent bond formed between the piperazine and the piperidine moieties is reversible, meaning that the effects of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine on enzymes and proteins may not be permanent. Additionally, the effects of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine on enzymes and proteins may vary depending on the pH of the environment.
将来の方向性
The potential applications of 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine are numerous and varied. One potential application is in the development of new drugs that target specific enzymes or proteins. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the folding of proteins, as well as the effects of pH on enzyme activity. Additionally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the binding of enzymes to their substrates. Finally, 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine could be used to study the effects of different drugs on the activity of enzymes.
合成法
3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine can be synthesized using a variety of methods. One of the most common methods is the Mitsunobu reaction, which involves the reaction of a phenylpiperazine with a methylpiperidine in the presence of an acid or base catalyst. This reaction produces the desired 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine product in high yields. Other methods, such as the Biginelli reaction, can also be used to synthesize 3-(4-methylpiperidin-1-yl)-6-(piperazin-1-yl)pyridazine.
特性
IUPAC Name |
3-(4-methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5/c1-12-4-8-18(9-5-12)13-2-3-14(17-16-13)19-10-6-15-7-11-19/h2-3,12,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIFOAFRANLJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-6-piperazin-1-ylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B6576417.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![N-(2-chloro-4-nitrophenyl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6576434.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)
![1-tert-butyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6576436.png)

![2-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576454.png)
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B6576458.png)
![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(4-ethylphenyl)pyridazine](/img/structure/B6576488.png)

![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-6-(2,4-dimethylphenyl)pyridazine](/img/structure/B6576502.png)